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Compound of Interest

Compound Name: Ethyl 2-cyclobutylideneacetate

Cat. No.: B1317099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 2-cyclobutylideneacetate is an unsaturated ester with a unique structural motif

featuring an exocyclic double bond adjacent to a cyclobutane ring. This arrangement confers

specific reactivity and physical properties that make it a valuable building block in organic

synthesis. Its utility spans from the construction of complex carbocyclic frameworks to the

synthesis of novel pharmaceutical intermediates. This technical guide provides a

comprehensive overview of the chemical properties, spectroscopic data, and synthesis of Ethyl
2-cyclobutylideneacetate, intended to serve as a resource for researchers in synthetic and

medicinal chemistry.

Chemical and Physical Properties
Ethyl 2-cyclobutylideneacetate is a colorless liquid at room temperature. Its core structure

consists of an ethyl ester functionality conjugated with a cyclobutylidene group. This

conjugation influences the electronic and steric environment of the molecule, dictating its

reactivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1317099?utm_src=pdf-interest
https://www.benchchem.com/product/b1317099?utm_src=pdf-body
https://www.benchchem.com/product/b1317099?utm_src=pdf-body
https://www.benchchem.com/product/b1317099?utm_src=pdf-body
https://www.benchchem.com/product/b1317099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₈H₁₂O₂

Molecular Weight 140.18 g/mol

CAS Number 27741-65-7

Boiling Point 128-130 °C (at 2 Torr)

Density (Predicted) 1.124 ± 0.06 g/cm³

Appearance Colorless to light yellow liquid

Storage Temperature 2-8°C

Solubility: While specific quantitative solubility data is not readily available, based on its

chemical structure as an ester with a significant hydrocarbon component, Ethyl 2-
cyclobutylideneacetate is expected to be soluble in common organic solvents such as

tetrahydrofuran (THF), diethyl ether, ethyl acetate, and chlorinated solvents. Its solubility in

water is expected to be low.

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Ethyl 2-
cyclobutylideneacetate. The following tables summarize the key experimental and predicted

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The

following data has been reported:

¹H NMR (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

5.58 m - =CH

4.13 q 7.1 -OCH₂CH₃

3.15-3.12 m - Ring CH₂

2.85-2.82 m - Ring CH₂

2.12-2.06 m - Ring CH₂

1.26 t 7.1 -OCH₂CH₃

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

167.60 C=O

166.60 =C(ring)

112.38 =CH

59.53 -OCH₂CH₃

33.81 Ring CH₂

31.43 Ring CH₂

18.21 Ring CH₂

14.25 -OCH₂CH₃

Infrared (IR) Spectroscopy (Predicted)
While an experimental IR spectrum is not available in the searched literature, the characteristic

absorption bands can be predicted based on the functional groups present in the molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Medium-Strong C-H (sp³ and sp²) stretching

~1715-1730 Strong C=O (ester) stretching

~1650 Medium C=C stretching

~1250-1150 Strong C-O (ester) stretching

Mass Spectrometry (MS) (Predicted)
An experimental mass spectrum is not readily available. However, the expected fragmentation

pattern under electron ionization (EI) can be predicted. The molecular ion peak (M⁺) would be

observed at m/z = 140. Key fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment at m/z = 95.

Loss of an ethyl radical (-CH₂CH₃): Resulting in a fragment at m/z = 111.

McLafferty rearrangement: If sterically feasible, this could lead to characteristic fragments.

Cleavage of the cyclobutane ring: This would produce a series of smaller fragments.

Experimental Protocols: Synthesis of Ethyl 2-
cyclobutylideneacetate
The synthesis of Ethyl 2-cyclobutylideneacetate is most commonly achieved via olefination

reactions of cyclobutanone. The Horner-Wadsworth-Emmons reaction is a particularly effective

method.

Horner-Wadsworth-Emmons Reaction
This reaction utilizes a phosphonate-stabilized carbanion to react with a ketone, in this case,

cyclobutanone, to form the desired alkene.

Reaction Scheme:
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Figure 1. Synthesis of Ethyl 2-cyclobutylideneacetate via Horner-Wadsworth-Emmons

reaction.

Detailed Protocol:

Preparation of the Ylide:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (NaH, 60%

dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared

under a nitrogen atmosphere.

The suspension is cooled to 0 °C in an ice bath.

Triethyl phosphonoacetate (1.1 equivalents) is added dropwise to the stirred suspension

via the dropping funnel.
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After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes, during

which time the formation of the phosphonate ylide occurs.

Reaction with Cyclobutanone:

A solution of cyclobutanone (1.0 equivalent) in anhydrous THF is added dropwise to the

ylide solution at 0 °C.

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or

until thin-layer chromatography (TLC) indicates the complete consumption of

cyclobutanone.

Work-up and Purification:

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride

(NH₄Cl) solution.

The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of the

aqueous layer).

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

The crude product is purified by vacuum distillation or column chromatography on silica

gel to afford pure Ethyl 2-cyclobutylideneacetate.

Safety and Handling
Ethyl 2-cyclobutylideneacetate is classified as a hazardous substance. It is harmful if

swallowed. Standard laboratory safety precautions should be observed when handling this

compound. This includes wearing personal protective equipment (PPE) such as safety goggles,

gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood. For

detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion
Ethyl 2-cyclobutylideneacetate is a versatile synthetic intermediate with well-defined

chemical and physical properties. The spectroscopic data provided in this guide, particularly the
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experimental NMR data, serve as a reliable reference for its characterization. The detailed

Horner-Wadsworth-Emmons reaction protocol offers a practical and efficient method for its

synthesis. This technical guide provides foundational information for researchers and

professionals engaged in the synthesis and application of novel organic molecules.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of Ethyl 2-cyclobutylideneacetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317099#ethyl-2-cyclobutylideneacetate-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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